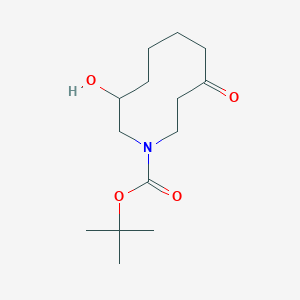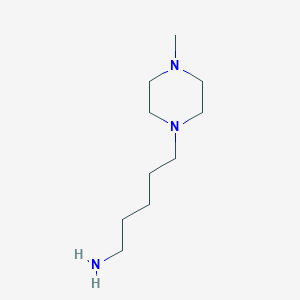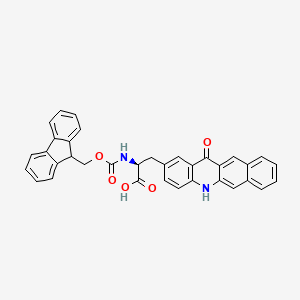
Fmoc-Ala(2-Bacd)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala(2-Bacd)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-bromoacetamido group. This compound is typically used in solid-phase peptide synthesis to introduce specific modifications into peptides.
準備方法
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-Ala(2-Bacd)-OH typically involves the protection of the amino group of alanine with the Fmoc group.
- The 2-bromoacetamido group is introduced through a nucleophilic substitution reaction, where the amino group of alanine reacts with 2-bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods:
- Industrial production may involve large-scale solid-phase synthesis techniques, where the compound is synthesized on a resin and then cleaved off after the desired modifications are introduced.
- Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Substitution Reactions: The 2-bromoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.
Nucleophilic Substitution: 2-bromoacetic acid or its derivatives, in the presence of a base such as sodium hydroxide.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
- The major products depend on the specific nucleophiles used in substitution reactions. Common products include various peptide derivatives with modified side chains.
科学的研究の応用
Chemistry:
- Used in the synthesis of modified peptides for studying protein-protein interactions and enzyme-substrate specificity.
Biology:
- Employed in the development of peptide-based probes for imaging and diagnostic applications.
Medicine:
- Utilized in the design of peptide-based therapeutics, including inhibitors and mimetics of biologically active peptides.
Industry:
- Applied in the production of custom peptides for research and development in pharmaceutical and biotechnology industries.
作用機序
Molecular Targets and Pathways:
- The specific mechanism of action depends on the peptide into which Fmoc-Ala(2-Bacd)-OH is incorporated. Generally, it can interact with proteins, enzymes, or receptors, modulating their activity.
- The 2-bromoacetamido group can form covalent bonds with nucleophilic residues in target proteins, leading to inhibition or modification of their function.
類似化合物との比較
Fmoc-Ala-OH: Lacks the 2-bromoacetamido group, used for general peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) on the lysine side chain, used for introducing lysine residues with protected side chains.
Fmoc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used for introducing cysteine residues with protected thiol groups.
Uniqueness:
- The presence of the 2-bromoacetamido group in Fmoc-Ala(2-Bacd)-OH allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly useful for designing peptides with unique functional properties.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKXBXIOQIQGY-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine](/img/structure/B2706348.png)
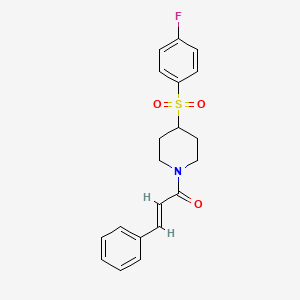
![5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)
![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2706353.png)

![1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2706358.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2706359.png)
![N-(3,4-dimethoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2706362.png)
![4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2706363.png)
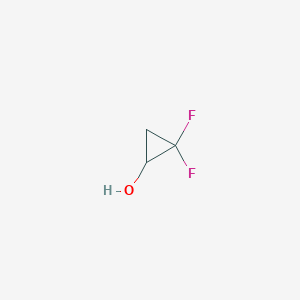
![3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2706365.png)
